1-(5-chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(5-Chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and a phenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through nucleophilic substitution reactions, often using phenoxyethyl halides and suitable bases.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Final Coupling: The final step involves coupling the benzodiazole moiety with the pyrrolidinone ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and benzodiazole rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or benzodiazole rings.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)pyrrolidin-2-one: Shares the pyrrolidinone ring but lacks the benzodiazole and phenoxyethyl groups.
1-(5-Chloro-2-methylphenyl)pyrrolidin-2-imine: Similar structure but with an imine group instead of the pyrrolidinone ring.
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring, a benzodiazole moiety, and a phenoxyethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24ClN3O2 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O2/c1-18-11-12-20(27)16-24(18)30-17-19(15-25(30)31)26-28-22-9-5-6-10-23(22)29(26)13-14-32-21-7-3-2-4-8-21/h2-12,16,19H,13-15,17H2,1H3 |
InChI Key |
YXEBCGRNYHYLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Origin of Product |
United States |
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